(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C23H21ClFN3O4 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzoyl)-4-fluoroindazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H21ClFN3O4/c24-15-4-1-3-13(12-7-8-12)19(15)22(30)28-17-6-2-5-16(25)20(17)21(26-28)27-10-9-14(23(31)32)18(29)11-27/h1-6,12,14,18,29H,7-11H2,(H,31,32)/t14-,18-/m1/s1 |
InChI Key |
IBIKHMZPHNKTHM-RDTXWAMCSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C(=O)O)O)C2=NN(C3=C2C(=CC=C3)F)C(=O)C4=C(C=CC=C4Cl)C5CC5 |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Cl)C(=O)N3C4=C(C(=CC=C4)F)C(=N3)N5CCC(C(C5)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Protected 3-Piperidone Intermediate
Starting with N-benzyl-3-piperidone, a Grignard reagent (e.g., phenylmagnesium bromide) is added at 0–5°C to form 3-hydroxy-3-phenylpiperidine. The hydroxyl group is eliminated using (CₙH₂ₙ₊₁)₃SiH to yield N-protected 3-phenylpiperidine. Subsequent hydrogenation with a transition metal catalyst (e.g., Pd/C) ensures saturation of the piperidine ring.
Stereochemical Control and Oxidation
Chiral resolution of racemic 3-phenylpiperidine is achieved using acidic resolving agents (e.g., L-tartaric acid). Oxidation of the 4-position to a carboxylic acid is performed via Jones oxidation or enzymatic methods, while the 3-hydroxyl group is introduced through asymmetric dihydroxylation or kinetic resolution.
Table 1: Piperidine Intermediate Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Grignard Addition | PhMgBr, THF, 0°C | 85 | N/A |
| Hydroxyl Elimination | (C₄H₉)₃SiH, TFA | 78 | N/A |
| Hydrogenation | Pd/C, H₂, EtOAc | 92 | N/A |
| Chiral Resolution | L-Tartaric acid, MeOH | 65 | 99 (3S,4R) |
Preparation of 2-Chloro-6-cyclopropylbenzene-1-carbonyl Chloride
The benzene-carbonyl moiety is synthesized via Friedel-Crafts acylation adapted from CN106397156A:
Acylation Optimization
The use of AlCl₃/ZnCl₂ (1:2 molar ratio) in dichloromethane at -20°C ensures efficient acylation while minimizing side reactions.
N1-Acylation of 4-Fluoroindazole
The DMAPO/Boc₂O-mediated acylation protocol (European Journal of Organic Chemistry, 2024) enables direct N1-functionalization of 4-fluoroindazole without pre-activation:
Reaction Mechanism
Boc₂O activates the carboxylic acid in situ, forming a mixed carbonate intermediate. DMAPO facilitates acyl transfer to the indazole’s N1 position, achieving >90% selectivity over N2-acylation.
Table 2: Acylation of 4-Fluoroindazole
| Carboxylic Acid | Solvent | Temp (°C) | Yield (%) | N1:N2 Ratio |
|---|---|---|---|---|
| 2-Chloro-6-cyclopropylbenzoyl | THF | 25 | 88 | 95:5 |
| Benzoyl | DCM | 0 | 92 | 97:3 |
Coupling of Acylated Indazole and Piperidine
The final assembly employs a copper-catalyzed C–N coupling based on WO2014088983A1:
Regioselective N3-Alkylation
Aryl bromide derivatives of the piperidine core react with N1-acylated indazole under Cul catalysis (5 mol%), with K₃PO₄ as base in DMF at 80°C. Ligands such as 1,10-phenanthroline enhance regioselectivity for the N3 position.
Table 3: Coupling Reaction Optimization
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Cul | 1,10-Phenanthroline | K₃PO₄ | 76 |
| CuBr | BINAP | Cs₂CO₃ | 68 |
Final Deprotection and Crystallization
The tert-butyl ester protecting group on the piperidine carboxylic acid is cleaved using TFA/DCM (1:1), followed by crystallization from ethyl acetate/petroleum ether to afford the target compound in 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Ethers undergo several types of chemical reactions, including:
Cleavage Reactions: Ethers can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to yield alkyl halides and alcohols.
Oxidation Reactions: Ethers can be oxidized to form peroxides, which are highly reactive and can pose safety hazards.
Substitution Reactions: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Cleavage Reactions: Typically involve strong acids like HI or HBr at elevated temperatures.
Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Substitution Reactions: Require strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Cleavage Reactions: Yield alkyl halides and alcohols.
Oxidation Reactions: Produce peroxides.
Substitution Reactions: Result in the formation of new ether compounds with different alkyl or aryl groups.
Scientific Research Applications
Ethers have a wide range of applications in scientific research, including:
Chemistry: Ethers are used as solvents in various chemical reactions due to their low reactivity and ability to dissolve a wide range of compounds.
Biology: Ethers are used in the extraction and purification of biological molecules, such as lipids and proteins.
Medicine: Ethers are used as anesthetics (e.g., diethyl ether) and in the formulation of pharmaceuticals.
Industry: Ethers are used as solvents in the production of paints, coatings, and adhesives. They are also used as intermediates in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethers depends on their specific application. For example:
As Solvents: Ethers dissolve various compounds by forming hydrogen bonds or dipole-dipole interactions with solutes.
As Anesthetics: Ethers, such as diethyl ether, act on the central nervous system by disrupting the function of neuronal membranes, leading to a loss of consciousness.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Chirality : Both the target compound and the (2R,4R)-analog have two chiral centers, which may confer selectivity in binding to asymmetric biological targets .
Research and Application Gaps
- Biological Data: No direct activity data (e.g., IC₅₀, binding affinity) are provided for the target compound or its analogues.
Biological Activity
The compound (3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that may influence its biological activity. The presence of a hydroxypiperidine moiety suggests potential interactions with neurotransmitter systems, while the indazole and chloro-cyclopropylbenzene components may enhance its pharmacological profile.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Dopamine Transporter Inhibition : Compounds resembling this structure have shown affinity for dopamine transporters (DAT), which are critical in treating neurological disorders such as depression and ADHD .
- Metal Ion Chelation : Some derivatives have demonstrated the ability to chelate metal ions, which can be pivotal in antiviral activity against viruses like HCV .
Biological Activity and Pharmacodynamics
The biological activity of the compound can be assessed through various assays that evaluate its effects on cellular models:
- Antiviral Activity : Studies on similar compounds have indicated potential antiviral properties. For instance, derivatives that chelate metal ions were effective against HCV by inhibiting non-structural protein 5B (NS5B) polymerase . The effectiveness of these compounds is often measured by their EC50 values.
- Neuropharmacological Effects : Given the structural similarities to known psychoactive agents, it is hypothesized that this compound may influence neurotransmitter systems, potentially leading to therapeutic effects in mood disorders .
Case Studies
Several studies provide insights into the biological activity of structurally related compounds:
- Study on Antiviral Properties : A study synthesized a series of quinazoline derivatives that exhibited significant anti-HCV activity with EC50 values ranging from 6.4 μM to 20 μM. These findings suggest that modifications to the piperidine structure could enhance antiviral potency .
- Neurotransmitter Affinity Assessment : In vitro studies have demonstrated that compounds with similar piperidine structures show high affinity for DAT and norepinephrine transporters (NET). This suggests potential applications in treating neurological conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
